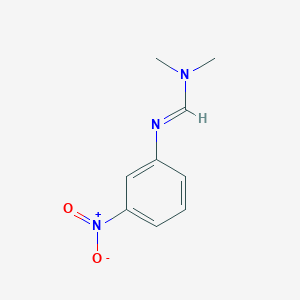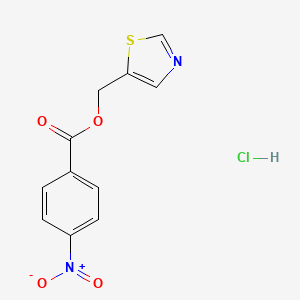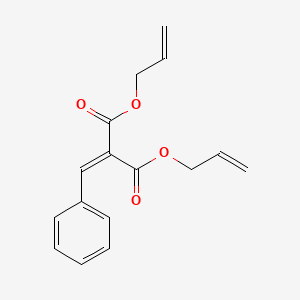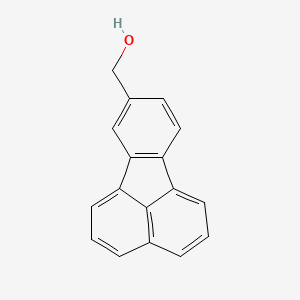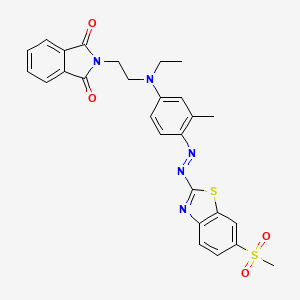
Cyclobutanecarboxamide, 1-acetyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxamide, 1-acetyl-(9CI) is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclobutanecarboxamide, where an acetyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxamide, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Another method involves the direct acetylation of cyclobutanecarboxamide using acetyl chloride in the presence of a base like triethylamine. This reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of Cyclobutanecarboxamide, 1-acetyl-(9CI) may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxamide, 1-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanecarboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into cyclobutanemethanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or alcohols replace the acetyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanecarboxamide, 1-acetyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclobutanecarboxamide, 1-acetyl-(9CI) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxamide: The parent compound without the acetyl group.
Cyclobutanecarboxylic acid: The carboxylic acid derivative.
Cyclobutanemethanol: The alcohol derivative.
Uniqueness
Cyclobutanecarboxamide, 1-acetyl-(9CI) is unique due to the presence of both the cyclobutane ring and the acetyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-acetylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(6(8)10)3-2-4-7/h2-4H2,1H3,(H2,8,10) |
InChI Key |
WWGNDHVQWIDBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
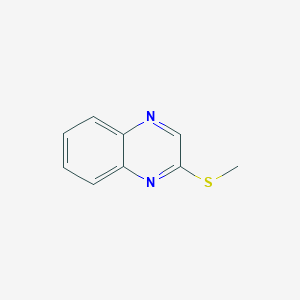
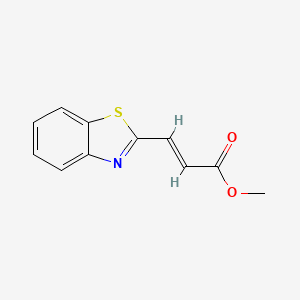

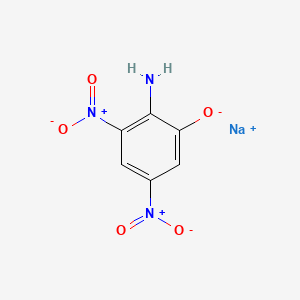
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
